3-Cyclohexene-1-propanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohex-3-en-1-ylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,8-9H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBYKXQGDQVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885216 | |
| Record name | 3-Cyclohexene-1-propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22858-74-8 | |
| Record name | 3-Cyclohexene-1-propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22858-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-propanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022858748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-propanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Cyclohexene 1 Propanal and Its Structural Analogues
Convergent and Divergent Synthesis Strategies
Convergent and divergent approaches represent two distinct philosophies in multi-step synthesis. Convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then combined in the later stages. In contrast, divergent synthesis begins with a common core structure that is progressively modified to generate a library of diverse analogues.
The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings. libretexts.orglibretexts.org This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene (B86901) derivative. researchgate.netlibretexts.org The reaction proceeds through a single, cyclic transition state, which accounts for its high stereospecificity. libretexts.orglibretexts.org
A classic and direct route to the 3-cyclohexene carbaldehyde core, a close structural relative of 3-cyclohexene-1-propanal, is the reaction between 1,3-butadiene (B125203) (the diene) and acrolein (the dienophile). google.com This reaction typically requires thermal conditions to proceed efficiently. google.com The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of substituted cyclohexenes by varying the substituents on both the diene and the dienophile. nih.gov For instance, using substituted butadienes or more complex dienophiles can introduce functionality directly onto the newly formed ring, which can then be elaborated to produce various structural analogues. nih.govresearchgate.net
| Diene | Dienophile | Resulting Core Structure |
| 1,3-Butadiene | Acrolein | 3-Cyclohexene-1-carboxaldehyde |
| Isoprene (2-Methyl-1,3-butadiene) | Acrolein | 4-Methyl-3-cyclohexene-1-carboxaldehyde |
| 1,3-Butadiene | Methyl vinyl ketone | 1-Acetyl-3-cyclohexene |
| 1,3-Butadiene | Acrylonitrile | 3-Cyclohexene-1-carbonitrile |
Olefin metathesis has emerged as a transformative tool in organic synthesis for the formation of carbon-carbon double bonds. sigmaaldrich.com Ring-closing metathesis (RCM) is particularly relevant for the synthesis of cyclic structures, including cyclohexene derivatives. wikipedia.orgorganic-chemistry.org This intramolecular reaction utilizes a metal-carbene catalyst (e.g., Grubbs' or Schrock catalysts) to cyclize an acyclic diene, releasing a small volatile olefin like ethylene (B1197577) as the only byproduct. sigmaaldrich.comwikipedia.org
The synthesis of a this compound skeleton via RCM would involve a precursor containing two terminal alkene functionalities separated by a suitable tether. The catalyst facilitates the cleavage and reformation of the double bonds to forge the cyclic structure. youtube.com The power of this method lies in its remarkable functional group tolerance and its applicability to the synthesis of not only simple rings but also complex, polycyclic, and sterically hindered systems. organic-chemistry.orgrsc.org The choice of catalyst is critical and can influence reaction efficiency and selectivity.
| Catalyst | Description | Common Applications |
| Grubbs' 1st Generation | Ruthenium-based catalyst with tricyclohexylphosphine (B42057) ligands. | General purpose RCM, robust and easy to handle. |
| Grubbs' 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity. organic-chemistry.org | More challenging RCM reactions, cross-metathesis. |
| Hoveyda-Grubbs' Catalysts | Modified for increased stability and recovery. | Reactions requiring slower initiation or catalyst recycling. |
| Schrock's Catalyst | Molybdenum- or tungsten-based, highly active. | Metathesis of sterically demanding or less reactive olefins. |
Functional group interconversion (FGI) is a fundamental strategy in synthesis where one functional group is converted into another without altering the carbon skeleton. ub.eduimperial.ac.uk This approach is invaluable for accessing target molecules from more readily available precursors.
One direct FGI route to this compound is the oxidation of the corresponding primary alcohol, 3-cyclohexene-1-propanol. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. fiveable.me Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin oxidations are commonly employed for this purpose. imperial.ac.uk
| Reagent/Method | Description |
| Pyridinium Chlorochromate (PCC) | A mild oxidant that converts primary alcohols to aldehydes. imperial.ac.uk |
| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, suitable for sensitive substrates. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation. |
| Jones Oxidation | A strong oxidizing agent (CrO₃ in sulfuric acid) that typically oxidizes primary alcohols to carboxylic acids but can be used for ketones from secondary alcohols. imperial.ac.uk |
Alternatively, the propanal moiety can be generated through the hydration of a terminal alkyne. The anti-Markovnikov hydration of an alkyne, achieved through a hydroboration-oxidation sequence, yields an aldehyde. libretexts.org This process first involves the addition of a sterically hindered borane (B79455) (to prevent double addition) across the triple bond, followed by oxidation with hydrogen peroxide under basic conditions. libretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable aldehyde. libretexts.orglibretexts.org In contrast, Markovnikov hydration, typically catalyzed by mercury(II) salts, would yield a methyl ketone. libretexts.org
Alkylation reactions, which form new carbon-carbon single bonds, provide a powerful means to construct the this compound skeleton. These strategies can involve attaching the propanal sidechain to a pre-formed cyclohexene ring or building the ring onto a propanal-containing fragment.
A common approach involves the use of organometallic reagents. For example, a nucleophilic organometallic species derived from a 3-cyclohexenyl halide (e.g., a Grignard or organolithium reagent) can be reacted with an electrophilic three-carbon synthon corresponding to the propanal sidechain. Suitable electrophiles include acrolein (via 1,4-conjugate addition) or a protected propanal equivalent, such as 3,3-diethoxy-1-bromopropane, followed by deprotection. Conversely, a nucleophile derived from a protected propanal could react with an electrophilic cyclohexene derivative. These methods offer high convergence but require careful management of functional group compatibility.
Catalytic Pathways in this compound Synthesis
Catalysis is a cornerstone of modern synthetic chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly advantageous for fine chemical synthesis due to the high degree of control and tunability it offers. nih.gov
Homogeneous catalysts are molecularly dispersed within the reaction medium, allowing for high accessibility to the catalytic sites and often leading to superior selectivity compared to their heterogeneous counterparts. illinois.edu Many of the key transformations for synthesizing cyclohexene derivatives are reliant on homogeneous catalysis.
Olefin metathesis is a prime example, where soluble ruthenium or molybdenum complexes like the Grubbs' and Schrock catalysts operate in the solution phase to orchestrate the intricate bond reorganizations. tamu.edu The ligand sphere around the metal center can be systematically modified to fine-tune the catalyst's activity, stability, and selectivity, which is a hallmark advantage of homogeneous systems.
Similarly, hydroformylation, a process that could potentially be used to install the propanal sidechain, relies on homogeneous catalysts, typically complexes of rhodium or cobalt. These catalysts selectively add a hydrogen atom and a formyl group (-CHO) across a double bond. While not a direct synthesis of the title compound from a simple cyclohexene precursor, it exemplifies a powerful homogeneous catalytic method for aldehyde synthesis.
Even the Diels-Alder reaction, which is often thermally driven, can be accelerated and its selectivity controlled by Lewis acid catalysts. google.com Many of these Lewis acids, such as titanium tetrachloride or aluminum diethyl chloride complexes, function as homogeneous catalysts, activating the dienophile towards cycloaddition. google.com
| Catalyst Type | Example Catalyst | Reaction | Role of Catalyst |
| Olefin Metathesis Catalyst | Grubbs' 2nd Generation Catalyst | Ring-Closing Metathesis (RCM) | Forms C=C bond for ring closure. |
| Lewis Acid | Titanium Tetrachloride (TiCl₄) | Diels-Alder Reaction | Activates dienophile, enhances rate and selectivity. google.com |
| Hydroformylation Catalyst | Rh(PPh₃)₃(CO)H | Hydroformylation | Adds H and CHO across a C=C bond. |
| Hydrogenation Catalyst | Wilkinson's Catalyst ((PPh₃)₃RhCl) | Alkene/Alkyne Reduction | Selective reduction of multiple bonds. imperial.ac.uk |
Heterogeneous Catalysis in Multi-step Transformations
The integration of multiple reaction steps into a single, streamlined process, often referred to as tandem or cascade catalysis, represents a significant advancement in chemical synthesis. Utilizing heterogeneous catalysts in these multi-step transformations offers substantial advantages, including simplified purification, catalyst recyclability, and the potential for continuous flow processes. In the context of synthesizing this compound, such strategies can circumvent the challenges associated with isolating reactive intermediates.
A plausible multi-step transformation for a structural analogue could involve a tandem hydroformylation-hydrogenation sequence. Heterogeneous catalysts with multiple active sites are crucial for such processes. For instance, a catalyst could be designed with sites for both condensation and hydrogenation rsc.org. One-pot tandem reactions can be facilitated by bifunctional catalysts that possess, for example, both solid acid sites to catalyze a condensation step and metal catalytic sites for a subsequent hydrogenation rsc.org.
The hydroformylation of cyclic olefins like cyclohexene is a key transformation for producing aldehydes. Research has demonstrated the effectiveness of heterogeneous cobalt catalysts immobilized in porous phosphine (B1218219) polymers for this reaction. These catalysts show high conversion rates and can be tuned to favor aldehyde production rsc.org. For instance, using a cobalt catalyst heterogenized within a metal-organic framework (MOF), cyclohexene can be efficiently converted to its corresponding aldehyde acs.org.
A hypothetical one-pot synthesis for a related structure might start with a Diels-Alder reaction to form the cyclohexene ring, followed by a selective hydroformylation of an exocyclic double bond using a recyclable, solid-supported catalyst. The design of such catalysts often involves core-shell structures, where metal nanoparticles are protected within a porous shell (e.g., mesoporous SiO2), which prevents leaching and aggregation of the active metal sites while allowing for efficient mass transfer of reactants rsc.org.
Table 1: Performance of Heterogeneous Catalysts in Aldehyde Synthesis from Alkenes
| Catalyst System | Alkene Substrate | Reaction | Key Findings |
|---|---|---|---|
| Co₂ (CO)₈@PPh₃ Polymer | 1-Octene | Reductive Hydroformylation | 87% aldehyde yield at 140°C; catalyst is eco-friendly with 100% atom efficiency. rsc.org |
| MOF-P1-Co | Cyclohexene | Hydroformylation | Efficient conversion to the aldehyde product. acs.org |
Asymmetric Synthesis and Stereocontrol in this compound Production and Resolution
Achieving stereocontrol is a critical challenge in modern organic synthesis, particularly for creating chiral molecules like isomers of this compound. Asymmetric synthesis aims to produce a single stereoisomer, which is vital in fields like fragrance and pharmaceuticals where different enantiomers can have distinct biological and sensory properties.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral small organic molecules, such as proline derivatives, can catalyze reactions with high enantioselectivity, avoiding the metal contamination associated with traditional catalysts. One-pot, multi-step asymmetric syntheses of chiral cyclohexenone derivatives have been developed using organocatalysis, achieving excellent stereoselectivity. These methods can involve sequential Michael additions and cyclizations to build the functionalized cyclohexane (B81311) ring with high precision.
Another key strategy is the asymmetric Diels-Alder reaction to construct the chiral cyclohexene core. By using chiral auxiliaries or catalysts, the cycloaddition of a diene and a dienophile can proceed with high enantiospecificity, setting the stereochemistry of the final product from the outset.
For cases where a racemic mixture is produced, chiral resolution provides a means of separating the enantiomers. Dynamic kinetic resolution (DKR) is a particularly efficient method. This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. A common application of this is the DKR of racemic alcohols, which are direct precursors to aldehydes. This typically involves a dual-catalyst system: an enzyme (like a lipase) for the stereoselective acylation of one alcohol enantiomer, and a metal complex (often ruthenium-based) to racemize the remaining alcohol. This chemoenzymatic approach has been successfully applied to various cyclic alcohols.
Table 2: Strategies for Asymmetric Synthesis and Resolution of Cyclohexene Analogues
| Method | Approach | Catalyst/Reagent Example | Key Outcome |
|---|---|---|---|
| Organocatalysis | One-pot Michael-Michael-addition sequence | Chiral amino-squaramide | Access to functionalized cyclohexanes with five contiguous stereocenters in high diastereomeric ratio (>30:1) and enantiomeric excess (96-99% ee). |
| Asymmetric Diels-Alder | Enantiospecific cycloaddition | Chiral dienophile (e.g., (+)-5-(d-mentyloxy)-2(5H)-furanone) | Provides a chiral cycloadduct as a single isomer, serving as a precursor to cyclohexene nucleoside analogues. |
Green Chemistry Principles and Sustainable Synthesis Routes to this compound
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances yale.edusigmaaldrich.com. These principles are increasingly important in the fragrance industry to meet consumer demand for sustainable and natural products mdpi.comaskfilo.com.
The twelve principles of green chemistry provide a framework for developing sustainable synthetic routes. Key principles applicable to this compound synthesis include:
Use of Renewable Feedstocks: Instead of petroleum-based starting materials, syntheses can begin with renewable resources like terpenes (e.g., limonene (B3431351) or pinene) derived from plants. These biomaterials can provide the basic carbon skeleton for the target molecule.
Catalysis: Using catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste yale.edu. Heterogeneous catalysts, as discussed previously, are particularly beneficial due to their ease of separation and reuse dicp.ac.cnacs.org.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Tandem and one-pot reactions are excellent examples of atom-economical processes rsc.org.
Safer Solvents and Auxiliaries: Efforts are made to reduce or replace hazardous organic solvents with greener alternatives like water, or to conduct reactions under solvent-free conditions nih.gov.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalysis, using enzymes or whole-cell systems, often operates under mild conditions and aligns well with this principle yale.edusigmaaldrich.com.
Biocatalysis offers a powerful route for the green synthesis of aldehydes. Chemo-enzymatic cascades, which combine chemical and enzymatic steps in one pot, are particularly promising. For example, a process could involve a metal-catalyzed isomerization of a double bond in a renewable starting material, followed by an enzymatic cleavage of another double bond to yield the desired aldehyde rsc.org. Another approach involves the enzymatic oxidation of alcohols to aldehydes using oxidases, which can use molecular oxygen as the oxidant and produce only water as a byproduct, representing a very clean and sustainable method google.com.
Table 3: Application of Green Chemistry Principles to Aldehyde Synthesis
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Use of Renewable Feedstocks | Starting from plant-derived materials instead of petrochemicals. | Utilizing phenylpropenes like eugenol (B1671780) (from cloves) as starting materials for fragrance aldehydes. rsc.org |
| Catalysis | Employing enzymes and heterogeneous catalysts to improve efficiency and reduce waste. | Chemo-enzymatic one-pot cascades using Pd-catalysis and aromatic dioxygenases for alkene cleavage. rsc.org |
| Atom Economy | Designing multi-step, one-pot reactions to minimize byproducts. | Tandem reactions where intermediates are directly converted in the same vessel, avoiding purification waste. dicp.ac.cnacs.org |
| Energy Efficiency | Using biocatalysts that operate under mild (ambient) conditions. | Enzymatic oxidation of alcohols to aldehydes at or near room temperature. google.com |
Elucidation of Reactivity and Mechanistic Investigations of 3 Cyclohexene 1 Propanal
Aldehyde Group Reactivity Profiling
The aldehyde group (-CHO) is a site of significant chemical activity due to the polar nature of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can act as a proton acceptor.
Nucleophilic Additions and Condensation Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. The electrophilic carbonyl carbon of 3-Cyclohexene-1-propanal is attacked by nucleophiles, leading to the formation of a tetrahedral alkoxide intermediate which is then protonated. ncert.nic.in Aldehydes are generally more reactive in nucleophilic additions than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.indoubtnut.com
A key example of this reactivity is the Aldol (B89426) Condensation . In the presence of a base, one molecule of this compound can be deprotonated at the alpha-carbon (the carbon adjacent to the carbonyl group) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde, which can subsequently undergo dehydration upon heating to form an α,β-unsaturated aldehyde, the final condensation product. masterorganicchemistry.comyoutube.com
Another important nucleophilic addition reaction involves hydrogen cyanide (HCN). Typically performed using a mixture of sodium or potassium cyanide and a weak acid, this reaction results in the formation of a cyanohydrin. chemguide.co.uk The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk
| Reaction Type | Reagent(s) | Intermediate/Product | Mechanism Notes |
|---|---|---|---|
| Aldol Condensation | Base (e.g., NaOH), Heat | β-hydroxy aldehyde, then α,β-unsaturated aldehyde | Involves the formation of a nucleophilic enolate ion which attacks another aldehyde molecule. masterorganicchemistry.com |
| Cyanohydrin Formation | NaCN/KCN, H₂SO₄ (pH 4-5) | Cyanohydrin (hydroxynitrile) | Nucleophilic attack by the cyanide ion on the electrophilic carbonyl carbon. chemguide.co.uk |
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-cyclohexene-1-propanoic acid. This transformation is a common reaction in organic chemistry.
A frequently used oxidizing agent for this purpose is potassium dichromate(VI) (K₂Cr₂O₇) in the presence of dilute sulfuric acid. chemguide.co.uklibretexts.org During this reaction, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a clear visual indication that oxidation has occurred. chemguide.co.ukpassmyexams.co.uk To ensure the reaction goes to completion and forms the carboxylic acid, an excess of the oxidizing agent is used, and the mixture is typically heated under reflux. passmyexams.co.uk
| Reactant | Reagent(s) | Product | Key Conditions |
|---|---|---|---|
| This compound | K₂Cr₂O₇ / H₂SO₄ | 3-cyclohexene-1-propanoic acid | Heat under reflux with excess oxidizing agent. |
Reduction Pathways to Corresponding Alcohols and Hydrocarbons
The aldehyde group is susceptible to reduction, which can yield either a primary alcohol or a fully saturated hydrocarbon, depending on the reducing agent and conditions employed.
Reduction to Alcohols: The partial reduction of the aldehyde to a primary alcohol, 3-cyclohexene-1-propanol, is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are both effective for this transformation. libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids, and can be used in protic solvents like methanol (B129727) or ethanol. youtube.comyoutube.com LiAlH₄ is a much stronger reducing agent and will reduce aldehydes, ketones, esters, and carboxylic acids. libretexts.orgquora.com
Reduction to Hydrocarbons: For the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), converting this compound to 4-propylcyclohex-1-ene, more rigorous methods are required. The Wolff-Kishner reduction is one such method. This reaction involves two steps: first, the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. libretexts.org The driving force of the reaction is the evolution of nitrogen gas. youtube.combyjus.com This method is suitable for compounds that are stable under strongly basic conditions. byjus.comorganic-chemistry.org
| Desired Product | Reaction Name | Reagent(s) | Key Features |
|---|---|---|---|
| Primary Alcohol | Hydride Reduction | NaBH₄ or LiAlH₄ | Converts the C=O group to a CH-OH group. libretexts.org |
| Hydrocarbon (Alkane) | Wolff-Kishner Reduction | 1. N₂H₄ (Hydrazine) 2. KOH, Heat | Converts the C=O group to a CH₂ group under basic conditions. libretexts.orgorganic-chemistry.org |
Multifunctional Group Interactions and Chemoselective Transformations
The presence of both an aldehyde and an alkene in this compound necessitates careful control to achieve selective transformations of one group in the presence of the other. This challenge of chemoselectivity is central to its synthetic utility.
Selective Reactions of the Aldehyde: The aldehyde can be selectively reduced to an alcohol or oxidized to a carboxylic acid without affecting the double bond using appropriate reagents. Conversely, reactions like the Wittig olefination can convert the aldehyde into a new double bond, with the regioselectivity being fixed at the original carbonyl position. jove.comlibretexts.org
Selective Reactions of the Alkene: The double bond can be targeted for reactions such as hydrogenation, epoxidation, or dihydroxylation. Selective hydrogenation of the C=C bond while preserving the C=O group is a common challenge for α,β-unsaturated aldehydes and can be achieved using specialized catalytic systems, often involving intermetallic compounds. acs.org Ozonolysis provides a method for oxidative cleavage of the C=C bond to form carbonyl compounds. chemistrysteps.com
Reactions Involving Both Functional Groups: The molecule's structure allows for intramolecular reactions where both functional groups participate. The Prins reaction is a prime example, consisting of an electrophilic addition of the aldehyde (activated by a protic or Lewis acid) to the alkene. wikipedia.org This is a powerful C-C and C-O bond-forming reaction that can lead to the formation of cyclic ethers or diols, depending on the reaction conditions and capture of the resulting carbocation intermediate by a nucleophile. wikipedia.org Additionally, transition metal-catalyzed couplings, such as those using Ni(0) complexes, can facilitate the addition of simple alkenes to carbonyl compounds, representing another pathway where both functionalities interact. nih.gov
Detailed Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This involves a combination of kinetic studies, computational analysis of transition states, and the characterization of reaction intermediates.
Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors like concentration, temperature, and catalysts. A powerful tool in mechanistic elucidation is the kinetic isotope effect (KIE), which measures the change in reaction rate when an atom in the reactant is replaced by one of its isotopes (e.g., hydrogen by deuterium). wikipedia.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, in the allylic oxidation of this compound, replacing an allylic hydrogen with deuterium (B1214612) would result in a significantly slower reaction rate if C-H bond cleavage is the rate-limiting step. The magnitude of the KIE (expressed as the ratio kH/kD) provides evidence for this step being rate-limiting. nih.govlibretexts.org
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org For instance, in an addition reaction to the double bond, deuterating the vinylic positions could result in a secondary KIE. The value of this effect can give insights into changes in hybridization (e.g., sp² to sp³) at that center during the transition state. wikipedia.org Studies on the oxidation of styrene (B11656) isotopologues have used secondary KIEs to support a stepwise mechanistic pathway involving the terminal addition of the oxygen atom to the π-bond as the rate-determining step. acs.org
| KIE Type | Isotopic Substitution Site | Information Gained | Typical kH/kD Value |
| Primary | Atom involved in bond breaking in RDS | Indicates bond cleavage is rate-determining. | > 2 (often 3-8 for C-H/C-D) nih.govlibretexts.org |
| Secondary | Atom not involved in bond breaking | Indicates change in hybridization at the transition state. | ~0.8 - 1.4 wikipedia.org |
Modern computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level. e3s-conferences.org Transition state theory describes a chemical reaction as proceeding from reactants to products through a high-energy intermediate state known as the transition state. This state corresponds to a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu
By employing methods like Density Functional Theory (DFT), often with functionals such as B3LYP, chemists can calculate the geometries and energies of reactants, products, and, crucially, the transition states that connect them. aip.org This allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur), which is directly related to the reaction rate. These calculations can elucidate reaction pathways, predict the feasibility of a proposed mechanism, and explain observed selectivity. e3s-conferences.org For example, transition state calculations for the Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene to form cyclohexene (B86901) can rationalize the stereochemical outcome of the reaction. aip.org
Reactions of this compound can proceed through fundamentally different mechanisms involving either radical or ionic intermediates.
Ionic Pathways: These reactions involve charged intermediates. In the presence of acid, the double bond can be protonated to form a carbocation, which is then attacked by a nucleophile. The Prins reaction is a classic example where an oxocarbenium ion intermediate is formed. wikipedia.org Alternatively, the aldehyde can undergo nucleophilic attack at the electrophilic carbonyl carbon. Base-catalyzed reactions can generate an enolate by deprotonation of the carbon alpha to the aldehyde, which can then act as a nucleophile in reactions like the Michael addition. pressbooks.pub
Radical Pathways: These reactions involve species with unpaired electrons. Radical reactions can be initiated by light or radical initiators. For example, some oxidation processes may proceed via the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. This radical can then react with an oxidizing agent. Atom-transfer radical cyclization (ATRC) is another class of reactions where a radical generated from a homolytic bond cleavage undergoes cyclization. wikipedia.org The divergence between radical and ionic pathways can sometimes be subtle, with intermediates that can be represented by either formalism, as seen in the formation of allene (B1206475) oxides from hydroperoxides.
Role of 3 Cyclohexene 1 Propanal As a Versatile Synthetic Building Block
Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of its aldehyde functional group, coupled with the potential for transformations of the cyclohexene (B86901) moiety, establishes 3-Cyclohexene-1-propanal as a key intermediate in the construction of intricate organic structures.
While direct total synthesis of a specific natural product using this compound is not extensively documented, its structural components are representative of motifs used in the synthesis of natural products and their analogues. Organic synthesis strategies frequently employ cyclic compounds as foundational scaffolds. mdpi.com The six-membered ring of this compound can serve as a core skeleton, which can be elaborated upon to create more complex polycyclic systems.
The Diels-Alder reaction, a powerful tool for forming six-membered rings, is fundamental in the synthesis of many natural products. researchgate.net The cyclohexene ring within the molecule can be derived from or participate in cycloaddition reactions to build molecular complexity rapidly. researchgate.netnih.gov Furthermore, the aldehyde group provides a crucial handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the extension of carbon chains and the introduction of new functional groups, which are key steps in assembling the complex backbones of natural product analogues. researchgate.net Strategies like Diverted Total Synthesis (DTS) allow for modifications at various stages of a synthetic route to produce a library of analogues from a common intermediate, a role for which this compound is well-suited. researchgate.netrsc.org
The chemical reactivity of this compound allows it to be transformed into a variety of advanced intermediates for the pharmaceutical industry. The aldehyde functionality is particularly amenable to a range of chemical modifications that are foundational in medicinal chemistry.
Key transformations include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a connection point for forming amides or esters.
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, 3-Cyclohexene-1-propanol, which can be used in ether or ester synthesis. nih.gov
Reductive Amination: Reaction with amines under reducing conditions forms new carbon-nitrogen bonds, a ubiquitous linkage in pharmaceutical compounds.
Aldol and Knoevenagel Condensations: These reactions allow for the formation of new carbon-carbon bonds and the introduction of further functionality.
The cyclohexene ring can also be modified to introduce stereochemistry and additional functional groups, for instance through epoxidation, dihydroxylation, or hydrogenation. These transformations enable the conversion of a relatively simple starting material into complex, highly functionalized molecules that can serve as key fragments in the synthesis of active pharmaceutical ingredients (APIs).
Table 1: Potential Chemical Transformations of this compound for Pharmaceutical Intermediate Synthesis
| Functional Group | Reaction Type | Reagents (Examples) | Resulting Functional Group |
|---|---|---|---|
| Aldehyde | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |
| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Aldehyde | Reductive Amination | R₂NH, NaBH₃CN | Secondary/Tertiary Amine |
| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |
| Alkene (Cyclohexene) | Epoxidation | m-CPBA | Epoxide |
| Alkene (Cyclohexene) | Dihydroxylation | OsO₄, H₂O₂ | Diol |
The cyclohexene and substituted cyclohexane (B81311) motifs are present in a variety of agrochemicals, including herbicides and fungicides. google.com For example, the herbicide Lancotrione contains a substituted cyclohexane-1,3-dione moiety. wikipedia.org The structural framework of this compound makes it a plausible starting material for the synthesis of new agrochemical candidates. The aldehyde group serves as a reactive site for connecting the cyclohexene core to other chemical fragments, a common strategy in the modular synthesis of novel active ingredients. tamu.edu By modifying the aldehyde and functionalizing the ring, chemists can generate libraries of related compounds for screening and structure-activity relationship (SAR) studies to optimize biological efficacy.
Application in Polymer and Materials Science Research
The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used both as a monomer for building polymer chains and as a tool for modifying existing polymers.
This compound, and its derivatives, can be used as a precursor in the synthesis of specialized polymers, notably pro-fragrance silicone polymers. google.com In this application, the aldehyde group of the fragrance molecule reacts with an aminoalkyl polysiloxane via a condensation reaction to form a Schiff base (or imine) linkage. google.com This covalently attaches the fragrance molecule to the silicone backbone. The resulting pro-fragrance polymer is designed to release the fragrant aldehyde over time through hydrolysis, providing a controlled and long-lasting scent. google.com
The alkene group in the cyclohexene ring also presents the possibility for this compound to act as a monomer in addition polymerization reactions. youtube.com Similar to how other cyclic olefins like 1,3-cyclohexadiene (B119728) can be polymerized, the double bond could be opened to form a long-chain polymer with pendant propanal-substituted cyclohexane rings. nih.govresearchgate.net This would result in a functional polymer where the aldehyde groups are available for further reactions.
Table 2: Synthesis of Pro-fragrance Silicone Polymers
| Reactant 1 | Reactant 2 | Reaction Type | Linkage Formed | Polymer Function |
|---|
Beyond its role as a monomer, this compound can be used to modify and functionalize existing polymer structures, a process known as post-polymerization modification. researchgate.net This allows for the introduction of specific chemical properties to a pre-made polymer backbone.
One effective method for this is thiol-ene "click" chemistry. osti.gov A polymer containing pendant thiol (-SH) groups can react efficiently with the double bond of the cyclohexene ring in this compound. This reaction covalently attaches the 3-formylpropyl)cyclohexyl moiety to the polymer chain. The aldehyde then provides a new reactive site on the polymer for further functionalization, such as attaching biomolecules or other desired chemical groups. This approach allows for the creation of diverse and highly functional materials from a single polymeric precursor. osti.gov
Derivatization for Molecular Property Modulation (e.g., for specific molecular recognition studies or material design)
The chemical architecture of this compound, featuring both a reactive aldehyde group and a modifiable cyclohexene ring, presents a versatile platform for synthesizing a variety of derivatives. These modifications are instrumental in fine-tuning the molecule's properties for specialized applications in molecular recognition and material design. By strategically altering its structure, researchers can modulate characteristics such as molecular shape, polarity, and the ability to participate in specific intermolecular interactions, thereby tailoring the compound for targeted functions.
The aldehyde functionality serves as a key reaction site for forming new carbon-nitrogen double bonds through condensation reactions. For instance, reaction with primary amines leads to the formation of Schiff bases (imines). This class of compounds is widely recognized for its role in the development of chemical sensors. The introduction of different substituents on the amine allows for the systematic tuning of the electronic and steric properties of the resulting Schiff base, which in turn can influence its affinity and selectivity for detecting specific ions or molecules.
Furthermore, the cyclohexene ring offers another avenue for derivatization. The double bond within the ring can undergo various addition reactions, allowing for the introduction of a wide range of functional groups. This capability is particularly relevant in the field of materials science. For example, ring-opening metathesis polymerization (ROMP) of cyclohexene derivatives is a powerful technique for synthesizing functional polymers. While specific studies on this compound as a monomer in ROMP are not extensively documented, the principle remains a viable strategy for creating polymers with pendant propanal groups, which could then be further modified.
In the realm of material design, derivatives of cyclohexene have been explored for the synthesis of liquid crystals. The rigid core of the cyclohexene ring, when appropriately substituted, can promote the formation of mesophases, which are characteristic of liquid crystalline materials. By controlling the length and nature of the substituents, it is possible to influence the temperature range and type of the liquid crystal phase.
While direct and extensive research on the derivatization of this compound for these specific applications is limited in publicly available literature, the foundational chemical principles governing its functional groups provide a clear roadmap for its potential as a versatile synthetic building block. The strategic modification of either the aldehyde or the cyclohexene moiety can lead to a diverse library of compounds with tailored properties for advanced molecular recognition systems and novel materials.
Data Tables
Due to the lack of specific research data on the derivatization of this compound for molecular property modulation, the following tables are presented as illustrative examples of the types of data that would be generated from such studies, based on general principles of organic and materials chemistry.
Table 1: Hypothetical Schiff Base Derivatives of this compound for Molecular Recognition Studies
| Derivative | Amine Reactant | Potential Analyte for Recognition | Expected Change in Property |
| N-(3-cyclohexen-1-yl)propylidene)aniline | Aniline | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Colorimetric or Fluorometric response upon ion binding |
| N-(3-cyclohexen-1-yl)propylidene)pyren-1-amine | 1-Aminopyrene | Nitroaromatic Compounds | Fluorescence quenching upon interaction with analyte |
| 4-(((3-cyclohexen-1-yl)propylidene)amino)phenol | 4-Aminophenol | pH changes | Shift in UV-Vis absorption spectrum with pH variation |
Table 2: Potential Functional Polymers from this compound Derivatives for Material Design
| Polymerization Method | Co-monomer / Modification | Resulting Polymer | Potential Application | Modulated Property |
| Ring-Opening Metathesis Polymerization (ROMP) | None (Hypothetical Homopolymer) | Poly(this compound) | Functional surface coatings | Reactive aldehyde groups for further functionalization |
| Radical Polymerization (after modification of propanal) | Acrylic Acid | Copolymer with carboxylic acid groups | pH-responsive hydrogels | Swelling behavior dependent on pH |
| Condensation Polymerization | Ethylene (B1197577) Diamine | Poly(azomethine) | Chelating resin for heavy metal removal | Selective binding of metal ions |
Advanced Analytical Methodologies for Characterization and Monitoring of 3 Cyclohexene 1 Propanal
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 3-Cyclohexene-1-propanal. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the chemical environment of individual protons and carbons, as well as their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aldehyde proton, the olefinic protons of the cyclohexene (B86901) ring, and the aliphatic protons of the ring and the propanal side chain. The aldehyde proton (CHO) typically appears as a triplet in the downfield region, around 9.7 ppm. The olefinic protons (=CH) of the cyclohexene ring are expected to resonate in the region of 5.6-5.8 ppm. The remaining aliphatic protons on the cyclohexene ring and the propanal side chain would produce a complex set of overlapping multiplets in the upfield region, generally between 1.5 and 2.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the range of 202-205 ppm. The olefinic carbons of the cyclohexene ring are expected to appear around 125-130 ppm. The aliphatic carbons of the cyclohexene ring and the propanal side chain will have signals in the upfield region, typically between 20 and 45 ppm.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton spin systems within the cyclohexene ring and the propanal side chain.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the more easily interpretable proton spectrum.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the cyclohexene ring and the propanal side chain, as well as for confirming the positions of quaternary carbons.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations |
|---|---|---|---|
| Aldehyde (CHO) | ~9.7 (t) | ~203 | HMBC to propanal CH₂ |
| Olefinic (=CH) | ~5.7 (m) | ~127 | COSY to adjacent olefinic and allylic protons |
| Propanal α-CH₂ | ~2.4 (m) | ~45 | COSY to aldehyde proton and β-CH₂ |
| Propanal β-CH₂ | ~1.7 (m) | ~30 | COSY to α-CH₂ and γ-CH₂ |
| Cyclohexene Allylic CH₂ | ~2.1 (m) | ~28 | COSY to olefinic protons |
| Cyclohexene Aliphatic CH₂ | ~1.6-1.9 (m) | ~25 | COSY to other ring protons |
| Cyclohexene CH | ~2.0 (m) | ~32 | COSY to adjacent ring protons |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its molecular formula. The computed monoisotopic mass of C₉H₁₄O is 138.104465 Da digitellinc.com. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the elemental composition of the molecule.
In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized and then fragments in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
For this compound, the fragmentation is expected to be influenced by the presence of both the aldehyde functional group and the cyclohexene ring. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1), the loss of the formyl group (M-29), and McLafferty rearrangement if a gamma-hydrogen is available. The cyclohexene ring can undergo retro-Diels-Alder reactions, leading to characteristic fragment ions. The GC-MS data for this compound shows prominent peaks at m/z 79, 81, and 91, which are characteristic fragments of the cyclohexene moiety digitellinc.com.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₄O | Elemental composition of the molecule digitellinc.com. |
| Monoisotopic Mass | 138.104465 Da (Computed) | Precise mass used for HRMS confirmation digitellinc.com. |
| Key Fragment Ions (m/z) | 79, 81, 91 | Characteristic fragments indicating the presence of the cyclohexene ring digitellinc.com. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the aldehyde and alkene functional groups. A strong C=O stretching vibration for the aldehyde is anticipated around 1720-1740 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a pair of bands around 2720 and 2820 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would result in a band around 1640-1680 cm⁻¹, and the =C-H stretching vibrations are expected just above 3000 cm⁻¹ researchgate.net.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR and is particularly sensitive to non-polar bonds. For this compound, the C=C stretching vibration of the cyclohexene ring is expected to produce a strong Raman signal. The symmetric C-H stretching vibrations of the aliphatic portions of the molecule would also be Raman active. The study of several aldehyde molecules by Raman spectroscopy has shown characteristic bands that can be used for identification nih.gov.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak |
| Aldehyde C=O Stretch | ~1725 | Medium |
| Olefinic =C-H Stretch | >3000 | Strong |
| Olefinic C=C Stretch | ~1650 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
Chromatographic Separation and Purity Assessment in Research Applications
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, for its purification, and for the quantitative assessment of its purity.
Gas Chromatography (GC) for Purity, Quantification, and Reaction Monitoring
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. It is widely used for determining the purity of a sample, quantifying its concentration, and monitoring the progress of chemical reactions.
For the analysis of this compound, a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is typically employed. The choice of the stationary phase for the GC column is critical for achieving good separation. A mid-polarity column, such as one with a cyanopropylphenyl-dimethylpolysiloxane stationary phase, is often suitable for the analysis of aldehydes and other fragrance compounds google.comsepscience.com.
The operating conditions, including the injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure good resolution and peak shape. A typical temperature program would start at a relatively low temperature to separate volatile impurities and then ramp up to elute the this compound and any less volatile components.
Quantitative analysis can be performed using either an internal or external standard method. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis and Stereoisomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC with a C18 column is a common starting point for method development. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) waters.comauroraprosci.com.
HPLC is particularly valuable for the separation of stereoisomers. Since this compound contains a stereocenter at the point of attachment of the propanal side chain to the cyclohexene ring, it can exist as a pair of enantiomers. The separation of these enantiomers requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs are widely used for the chiral separation of a broad range of compounds and would be a suitable choice for developing a method to separate the enantiomers of this compound phenomenex.com. The mobile phase composition, temperature, and flow rate would need to be carefully optimized to achieve baseline separation of the enantiomers.
| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Mid-polarity capillary (e.g., cyanopropylphenyl-dimethylpolysiloxane) | Helium or Hydrogen | FID, MS | Purity, Quantification, Reaction Monitoring |
| High-Performance Liquid Chromatography (HPLC) - Achiral | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV (after derivatization), MS | Complex Mixture Analysis |
| High-Performance Liquid Chromatography (HPLC) - Chiral | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other suitable solvent mixture | UV, Circular Dichroism (CD) | Stereoisomer Separation |
Hyphenated Techniques in Chemical Research (e.g., GC-MS, LC-NMR)
Hyphenated techniques represent a cornerstone of modern analytical chemistry, offering unparalleled capabilities for the separation, identification, and quantification of individual components within complex mixtures. These methods physically couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This combination allows for the analysis of compounds with greater specificity and sensitivity than either technique could achieve alone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds, such as this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a GC column. As each separated component elutes from the column, it enters the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.
The identification of this compound is achieved by comparing its retention time (the time it takes to pass through the GC column) and its mass spectrum with those of a known standard or a reference library, such as the NIST Mass Spectrometry Data Center. This dual-confirmation process provides a high degree of confidence in the identification of the analyte. GC-MS is not only used for identification but also for quantification and the detection of impurities in a sample. The structural characterization of α,β-unsaturated aldehydes, a class to which this compound belongs, is highly dependent on the ionization method used in the mass spectrometer, with techniques like electron ionization (EI-MS) being particularly effective.
Table 1: Illustrative GC-MS Parameters for Volatile Aldehyde Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | 5% Phenyl Polymethylsiloxane | Stationary phase for separating compounds based on polarity and boiling point. |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film | Standard dimensions for high-resolution separation. |
| Carrier Gas | Helium | Inert gas to move the sample through the column. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Ensures reproducible retention times. |
| Inlet Temperature | 250 - 300 °C | Ensures complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 320°C) | Separates compounds based on their different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for generating reproducible mass spectra for library matching. |
| MS Detector | Quadrupole or Ion Trap | Mass analyzer to separate ions by their mass-to-charge ratio. |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR is a powerful hyphenated technique that combines the high-performance liquid chromatography (HPLC) separation of components in a mixture with the detailed structural elucidation capabilities of NMR spectroscopy. This method is particularly valuable for analyzing complex mixtures containing unknown impurities, natural products, or synthetic polymers where definitive structural information is required.
In an LC-NMR system, the sample is first separated by the HPLC column. The eluent from the column then flows directly into a specialized NMR flow-probe, where NMR spectra of the separated components are acquired. This can be done in several modes:
On-flow mode: Spectra are acquired continuously as the compounds elute. This mode is fast but offers lower sensitivity.
Stop-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR probe, allowing for longer acquisition times and thus higher sensitivity and the ability to perform more complex 2D NMR experiments.
Loop collection/storage: Peaks of interest are collected in storage loops and analyzed by the NMR spectrometer after the chromatographic run is complete.
While GC-MS is ideal for volatile compounds, LC-NMR is suited for non-volatile or thermally unstable compounds. For a compound like this compound, LC-NMR could be employed to analyze reaction mixtures for non-volatile byproducts or to study its stability in different formulations. The direct coupling of LC with NMR provides unambiguous structural information on isomers and other closely related substances that might be difficult to distinguish by MS alone.
Table 2: Key Operational Modes in LC-NMR Analysis
| Mode | Description | Primary Advantage |
|---|---|---|
| On-Flow | NMR spectra are recorded continuously as the eluent flows from the LC column through the NMR probe. | Maintains chromatographic resolution and is the simplest setup. |
| Stop-Flow | The HPLC pump is stopped when the analyte of interest is centered in the NMR detection cell, allowing for extended data acquisition. | Significantly enhances sensitivity, enabling more detailed 1D and 2D NMR experiments. |
| Loop/Cartridge Storage | Eluted peaks are selectively collected into storage loops or onto solid-phase extraction (SPE) cartridges for later, offline NMR analysis. | Allows for long acquisition times without being limited by chromatography run times and enables the use of different deuterated solvents for analysis. |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the exact conformation of a molecule in the solid state.
Since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray crystallography. To overcome this, a solid crystalline derivative of the aldehyde must be synthesized. Common derivatizing agents for aldehydes include semicarbazide, 2,4-dinitrophenylhydrazine, or other reagents that react with the aldehyde group to form a stable, crystalline solid (e.g., a hydrazone or semicarbazone).
Once a suitable single crystal of the derivative is grown, it is mounted in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, and from this, a precise three-dimensional model of the molecular structure is built.
This technique would provide unambiguous proof of the compound's constitution and stereochemistry. For the this compound derivative, the analysis would confirm the connectivity of the propanal side chain to the cyclohexene ring and reveal the specific conformation (e.g., chair, boat) of the cyclohexene ring in the solid state. While data for a specific derivative of this compound is not publicly available, the methodology is standard for the structural elucidation of organic compounds.
Table 3: Representative Data from a Single-Crystal X-ray Diffraction Experiment
| Parameter | Example Value | Information Provided |
|---|---|---|
| Chemical Formula | C₁₅H₁₈N₄O₄ | The elemental composition of the derivative molecule in the crystal. |
| Crystal System | Monoclinic | The basic shape and symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations that describe the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 98.5° | The exact dimensions of the repeating unit of the crystal lattice. |
| Bond Length (e.g., C=N) | 1.275 Å | The precise distance between two bonded atoms. |
| Bond Angle (e.g., C-C-C) | 111.5° | The angle formed by three connected atoms, defining molecular geometry. |
| Torsional Angle | -175.8° | The dihedral angle describing the rotation around a chemical bond, defining the molecular conformation. |
Theoretical and Computational Chemistry Approaches to 3 Cyclohexene 1 Propanal
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, providing insights into its stability, electronic environment, and spectroscopic characteristics. nrel.govscispace.com For a molecule such as 3-Cyclohexene-1-propanal, DFT methods, particularly with hybrid functionals like B3LYP, offer a balance of computational cost and accuracy for determining molecular geometries and energies. mdpi.comresearchgate.net
Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that extend over the entire molecule. libretexts.org In this compound, the electronic structure is characterized by both sigma (σ) bonds, which form the primary framework of the cyclohexene (B86901) ring and the propanal side chain, and a pi (π) bond in the C=C double bond of the ring and the C=O double bond of the aldehyde.
The combination of atomic orbitals results in bonding and antibonding molecular orbitals. youtube.com
Bonding Orbitals (σ and π): These are lower in energy than the original atomic orbitals and are occupied by electrons in the ground state of the molecule. The π orbital of the C=C bond is of particular interest as it represents a region of high electron density and is crucial to the molecule's reactivity.
Antibonding Orbitals (σ and π):** These are higher in energy and are typically unoccupied in the ground state. libretexts.org The Lowest Unoccupied Molecular Orbital (LUMO) is often the π* orbital associated with the C=C or C=O double bonds, making these sites susceptible to nucleophilic attack.
Non-bonding Orbitals (n): The oxygen atom of the aldehyde group possesses lone pairs of electrons that reside in non-bonding orbitals.
The Highest Occupied Molecular Orbital (HOMO) and LUMO are collectively known as the frontier molecular orbitals. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic excitability and kinetic stability. Conceptual DFT analyses often use information from these orbitals to predict reactivity. researchgate.net
Table 1: Key Molecular Orbitals of this compound
| Orbital Type | Description | Location | Role in Reactivity |
| HOMO | Typically the π orbital of the C=C double bond | Cyclohexene Ring | Site for electrophilic attack |
| LUMO | Typically the π* orbital of the C=O or C=C bond | Aldehyde group or Cyclohexene ring | Site for nucleophilic attack |
| n | Non-bonding orbital containing oxygen's lone pairs | Aldehyde group | Acts as a Lewis base or nucleophilic site |
Computational molecular spectroscopy is a powerful field where quantum chemical calculations are used to predict various spectroscopic parameters. scispace.commpg.de These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, DFT calculations can accurately predict vibrational and NMR spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. mdpi.com These calculations identify the characteristic vibrational modes of the functional groups present in this compound. Key predicted vibrations would include:
The C=O stretching frequency of the aldehyde group.
The C=C stretching frequency of the cyclohexene ring.
The C-H stretching frequencies for the aldehyde, vinyl, and aliphatic protons.
Various bending and scissoring modes for the CH₂ groups in the ring and side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are crucial for assigning peaks in experimental NMR spectra, helping to confirm the connectivity and stereochemistry of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Feature | Functional Group |
| IR | Vibrational Frequency (cm⁻¹) | Strong absorption ~1725-1740 cm⁻¹ | Aldehyde C=O Stretch |
| IR | Vibrational Frequency (cm⁻¹) | Medium absorption ~1640-1680 cm⁻¹ | Alkene C=C Stretch |
| ¹H NMR | Chemical Shift (ppm) | Signal ~9.5-10.0 ppm | Aldehyde Proton (-CHO) |
| ¹H NMR | Chemical Shift (ppm) | Signals ~5.5-6.0 ppm | Vinylic Protons (-CH=CH-) |
| ¹³C NMR | Chemical Shift (ppm) | Signal ~200-205 ppm | Aldehyde Carbonyl Carbon |
| ¹³C NMR | Chemical Shift (ppm) | Signals ~120-140 ppm | Vinylic Carbons |
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible molecule with multiple rotatable bonds and a cyclohexene ring that can adopt different conformations.
Conformational Analysis: The cyclohexene ring exists in a half-chair conformation. The propanal side chain can be positioned either axially or equatorially relative to the ring. Furthermore, rotation around the C-C single bonds in the side chain leads to numerous conformers (rotamers). Quantum chemical calculations can be used to determine the geometry and relative energies of these different conformers, identifying the most stable, low-energy structures.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. For this compound, MD simulations can provide insight into:
The dynamics of the ring inversion (half-chair to half-chair).
The preferred orientations of the propanal side chain in different environments (e.g., gas phase vs. solution).
The time-averaged distribution of different conformers at a given temperature. Accelerated MD techniques can be particularly useful for exploring conformational changes, such as the chair-to-chair interconversion in related cyclohexane (B81311) systems, which can be slow on the timescale of conventional simulations. nih.gov
Reaction Mechanism Modeling and Transition State Prediction
Computational chemistry is essential for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, this involves modeling reactions at the aldehyde group (e.g., oxidation, reduction, nucleophilic addition) or the double bond (e.g., addition, epoxidation).
The process involves:
Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.
Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier for the reaction. Locating a TS is a challenging but critical part of reaction modeling. rogue-scholar.org DFT methods are widely used to calculate the structure and energy of transition states. researchgate.netnih.gov
Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate.
Mapping the Reaction Pathway: By tracing the path from the transition state down to the reactants and products (known as an Intrinsic Reaction Coordinate or IRC calculation), chemists can confirm that the located TS correctly connects the desired species.
For example, modeling the oxidation of the aldehyde group to a carboxylic acid would involve calculating the transition state for the addition of an oxidant. Similarly, the mechanism of electrophilic addition to the C=C double bond can be explored by modeling the formation of a carbocation intermediate and the subsequent transition state for nucleophile attack. researchgate.net
Structure-Reactivity Relationship Prediction and Quantitative Structure-Property Relationships (QSPR)
Structure-Reactivity Relationships: Computational methods can quantify chemical concepts to predict reactivity. For this compound, this includes:
Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule. The electron-rich (negative) region around the carbonyl oxygen indicates its nucleophilicity, while the electron-poor (positive) region around the carbonyl carbon indicates its electrophilicity.
Fukui Functions: These are derived from conceptual DFT and identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
Quantitative Structure-Property Relationships (QSPR): QSPR studies develop mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov For a compound like this compound, a QSPR model could be developed to predict properties like its boiling point, vapor pressure, or even its odor profile based on a set of calculated molecular descriptors. These descriptors are numerical values that encode structural information, such as molecular weight, volume, surface area, and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). A typical QSPR study involves calculating a large number of descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. nih.gov
Environmental Chemical Transformation and Fate Research of 3 Cyclohexene 1 Propanal
Chemical Interactions with Environmental Matrices (e.g., Adsorption/Desorption Mechanisms with Soil and Sediment Components)
The primary mechanism for the sorption of a moderately nonpolar organic compound like 3-Cyclohexene-1-propanal is expected to be partitioning into the soil organic matter (SOM). dss.go.th The molecule's hydrocarbon backbone has a low affinity for water and preferentially associates with the organic, lipid-like components of soil. The strength of this interaction is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and less mobility.
In addition to partitioning, weaker adsorption mechanisms may occur. The polar aldehyde group could potentially form hydrogen bonds with functional groups on the surfaces of clay minerals or humic substances within the soil. mdpi.comresearchgate.net However, for neutral organic compounds, hydrophobic partitioning is generally the dominant process. nih.gov Desorption is the reverse process, where the compound is released from the soil or sediment back into the water phase, making it available for transport or degradation. The sorption is generally reversible, but the rate of desorption can be slow, leading to the long-term persistence of a fraction of the chemical in the soil matrix.
Modeling of Environmental Distribution and Persistence Based on Chemical Structure and Transformations
Due to the scarcity of experimental data, the environmental distribution and persistence of this compound are best assessed using Quantitative Structure-Activity Relationship (QSAR) models. The U.S. Environmental Protection Agency's Estimation Programs Interface (EPI) Suite™ is a widely used set of tools for this purpose. epa.govepisuite.devchemsafetypro.com These models use the chemical's structure, typically entered as a SMILES string, to estimate key physicochemical properties and environmental fate parameters. ethz.ch
For this compound, the following EPI Suite™ modules would be particularly relevant:
KOCWIN™ (Soil Adsorption Coefficient Program): This module estimates the Koc value, which is essential for predicting how the chemical will partition between water and soil/sediment. This, in turn, predicts its mobility in terrestrial environments.
HYDROWIN™ (Hydrolysis Rates Program): As discussed, this would be used to confirm the expectation that hydrolysis is not a significant process. chemsafetypro.com
The table below shows an example of the type of data that can be generated by such models for a compound like this compound.
| Parameter | EPI Suite™ Module | Estimated Value (Typical for similar structures) | Interpretation |
| Atmospheric Half-life (vs. •OH) | AOPWIN™ | < 1 day | Rapid degradation in the atmosphere. |
| Log Koc | KOCWIN™ | 2.0 - 2.5 | Moderate sorption to soil and sediment; low to moderate mobility. |
| Hydrolysis Half-life (pH 7) | HYDROWIN™ | Stable | Hydrolysis is not a significant degradation pathway. |
| Multimedia Distribution (Air) | LEV3EPI™ | 10-30% | A significant fraction will partition to the atmosphere. |
| Multimedia Distribution (Soil) | LEV3EPI™ | 40-60% | The majority is expected to reside in soil. |
| Multimedia Distribution (Water) | LEV3EPI™ | 10-20% | A notable fraction will be present in the aqueous phase. |
| Note: The values in this table are illustrative estimates based on the known functionality of EPI Suite™ for structurally related chemicals and are not based on a direct experimental measurement for this compound. |
Future Perspectives and Interdisciplinary Research Directions for 3 Cyclohexene 1 Propanal
Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation
The future of 3-Cyclohexene-1-propanal synthesis and its subsequent chemical transformations is intrinsically linked to the advancement of novel catalytic systems. Research is increasingly focused on moving beyond traditional stoichiometric reagents to more efficient, selective, and reusable heterogeneous and homogeneous catalysts. The goal is to enhance reaction rates, improve yields, and minimize waste, thereby increasing the economic and environmental viability of processes involving this compound.
Key research areas include the design of catalysts for specific transformations of the aldehyde and the cyclohexene (B86901) moieties. For instance, selective hydrogenation of the alkene without reducing the aldehyde, or vice-versa, remains a significant challenge that advanced catalytic systems can address. Similarly, catalysts that can facilitate asymmetric transformations are highly sought after to produce chiral derivatives of this compound for specialized applications.
Research Findings:
Perovskite Nanoparticles: Studies on related compounds like cyclohexene have shown that perovskite-type oxides, such as LaCoO₃, are effective catalysts for selective oxidation. rsc.org These systems could be adapted for the controlled oxidation of this compound.
Heterogeneous Catalysts: For hydrogenation reactions, catalysts like Raney Ni have been effectively used in the synthesis of related cyclic amines from precursors such as resorcinol, indicating their potential applicability for the selective reduction of this compound or its derivatives. mdpi.com
Organocatalysis: The use of small organic molecules, such as proline and its derivatives, has proven effective in catalyzing aldol-type reactions and cycloadditions for structurally similar α,β-unsaturated aldehydes. mdpi.comnih.gov This opens avenues for organocatalytic transformations of this compound to create complex molecular architectures.
| Catalyst Type | Potential Transformation of this compound | Anticipated Advantages | Reference Catalyst System |
|---|---|---|---|
| Perovskite Oxides (e.g., LaCoO₃) | Selective Oxidation (e.g., to carboxylic acid or epoxide) | High stability, reusability, use of O₂ as an oxidant. rsc.org | LaCo1−xFexO₃ for cyclohexene oxidation. rsc.org |
| Supported Metal Catalysts (e.g., Ru/g-C₃N₄) | Selective Hydrogenation (alkene or aldehyde) | High activity, potential for selectivity tuning. | Ru/g-C₃N₄ for m-phenylenediamine (B132917) hydrogenation. mdpi.com |
| Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol (B89426) Reactions, Michael Additions | Metal-free, high stereoselectivity, mild reaction conditions. mdpi.com | L-proline for α,β-unsaturated aldehyde cycloadditions. mdpi.com |
Integration with Flow Chemistry and Continuous Processing Methodologies for Scalable Synthesis
To meet potential industrial demand, the synthesis of this compound must be scalable, safe, and efficient. Flow chemistry and continuous processing offer significant advantages over traditional batch methods. technologynetworks.commt.com By conducting reactions in continuous-flow microreactors, researchers can achieve superior control over reaction parameters such as temperature, pressure, and mixing. nih.govalmacgroup.com This enhanced control leads to higher yields, improved selectivity, and safer handling of hazardous reagents and exothermic reactions. wiley-vch.ded-nb.info
The integration of flow chemistry is particularly relevant for transformations of this compound that are difficult to control in batch reactors. The high surface-to-volume ratio of microreactors allows for rapid heat dissipation, preventing runaway reactions and the formation of unwanted byproducts. nih.gov Furthermore, continuous processing facilitates the integration of multiple reaction and purification steps, leading to a more streamlined and automated manufacturing process. almacgroup.com
Research Findings:
Improved Safety and Efficiency: Flow chemistry enables the use of hazardous reagents and conditions in a safer, more controlled manner. This is crucial for reactions like nitrations or those involving organometallics, which could be part of synthetic routes to derivatives of this compound. almacgroup.com
Scalability: Scaling up a reaction in a flow system can be achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. almacgroup.com
Process Intensification: Continuous processing allows for a smaller manufacturing footprint, reduced solvent usage, and less waste generation, aligning with the principles of green chemistry. technologynetworks.com
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Heat Transfer | Limited by surface-to-volume ratio, risk of hot spots. | Excellent, due to high surface-to-volume ratio. nih.gov |
| Mass Transfer | Often limited by mixing efficiency. | Rapid and efficient mixing. nih.gov |
| Safety | Larger volumes of hazardous materials present at one time. | Small reactor volumes enhance safety. mt.com |
| Scalability | Complex, often requires re-optimization. | More straightforward (time extension or numbering-up). almacgroup.com |
| Process Control | Difficult to maintain precise control. | Precise control over temperature, pressure, and residence time. mt.com |
Exploration of Untapped Reactivity Profiles and Novel Chemical Space
This compound possesses two key functional groups: a reactive aldehyde and a nucleophilic cyclohexene ring. While classical transformations of these groups are known, there is a vast, untapped potential for novel reactivity. Future research will likely focus on leveraging the interplay between these two functionalities to access new chemical space and construct complex molecular frameworks.
Interdisciplinary approaches combining experimental work with computational chemistry will be crucial in predicting and uncovering new reaction pathways. For example, the aldehyde can be transformed into an iminium or enamine ion via organocatalysis, which can then trigger intramolecular cyclization or cycloaddition reactions with the alkene. Similarly, the cyclohexene moiety can participate in a range of pericyclic reactions, such as Diels-Alder or ene reactions, with the aldehyde group or its derivatives acting as a directing or participating group.
Potential Research Directions:
Tandem/Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially. For instance, an initial reaction at the aldehyde could set the stage for a subsequent intramolecular reaction involving the cyclohexene ring.
Multicomponent Reactions: Utilizing this compound as a building block in reactions involving three or more starting materials to rapidly build molecular complexity.
Photochemical and Electrochemical Transformations: Exploring light or electricity as reagents to induce novel transformations, such as [2+2] cycloadditions of the alkene or radical-based reactions initiated from the aldehyde. Research on related 1,3-cyclohexadien-1-al has shown its utility in photochemical reactions to form complex iron complexes. mdpi.comnih.gov
Role in Sustainable Chemistry and Circular Economy Concepts, including Bio-based Feedstocks
The shift away from a fossil fuel-based economy necessitates the development of chemical production routes from renewable resources. This compound and its precursors are prime candidates for production from bio-based feedstocks. Abundant natural resources like terpenes, carbohydrates, and fatty acids can serve as starting points for sustainable synthetic pathways. nih.govacs.orgmdpi.com
For example, terpenes such as limonene (B3431351), which are readily available from citrus waste, possess a cyclohexene ring and can be envisioned as a potential precursor through catalytic modifications. bath.ac.uk Similarly, chemo-enzymatic cascades are being developed to convert oleic acid, a common fatty acid, into cyclic compounds like cyclohexene, highlighting a plausible bio-based route. nih.gov Integrating this compound into a circular economy involves designing its lifecycle to be regenerative, where it is produced from renewable sources and its derivatives are designed for degradation or recycling.
| Bio-based Feedstock | Key Intermediates | Potential for this compound Synthesis |
|---|---|---|
| Terpenes (e.g., Limonene) | Cyclic hydrocarbons | Direct functionalization or rearrangement to form the required carbon skeleton. bath.ac.uk |
| Carbohydrates (e.g., Glucose) | Furfural, 5-Hydroxymethylfurfural | Diels-Alder reaction followed by reduction/hydrolysis steps. acs.org |
| Fatty Acids (e.g., Oleic Acid) | Dicarboxylic acids | Enzymatic cascades followed by ring-closing metathesis. nih.gov |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring of this compound Transformations
The optimization and control of chemical processes, particularly in continuous flow systems, rely heavily on real-time analytical data. Process Analytical Technology (PAT) utilizes advanced spectroscopic probes to monitor reactions as they occur (in-situ), providing immediate feedback on reaction progress, yield, and impurity formation. nih.gov
For transformations involving this compound, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable. These methods can track the characteristic vibrational frequencies of the aldehyde C=O bond and the cyclohexene C=C bond. By monitoring the disappearance of reactant peaks and the appearance of product peaks, chemists and engineers can precisely determine reaction endpoints, identify intermediates, and optimize conditions to maximize efficiency. nih.govspectroscopyonline.com This real-time data is critical for implementing robust control strategies in a continuous manufacturing setting.
Research Findings:
Real-time Keton Deprotection Monitoring: In-situ Raman and FTIR spectroscopy have been successfully used to monitor the deprotection of a ketal, a process analogous to reactions involving the aldehyde group. nih.gov This demonstrates the feasibility of tracking changes to the carbonyl functionality in real-time.
Applications in Continuous Processing: Inline FTIR has been employed to monitor highly exothermic reactions in continuous flow, ensuring process safety and control, a methodology directly applicable to the synthesis and transformation of this compound. mt.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Cyclohexene-1-propanal, and how do reaction conditions influence yield?
- Methodological Answer : A widely used synthetic route involves the reaction of propanedioic acid derivatives (e.g., dimethyl esters) with cyclohexene-containing precursors under catalytic conditions. For example, a reaction with (3-methyl-2-butenyl)-2-propenyl-propanedioic acid dimethyl ester requires controlled temperatures (typically 60–80°C) and acid/base catalysts to optimize the aldol condensation step. Yield improvements are often achieved by adjusting solvent polarity (e.g., using tetrahydrofuran or dichloromethane) and monitoring reaction kinetics via GC-MS or NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Techniques include:
- Chromatography : HPLC or GC with UV/Vis or mass spectrometry detection to identify impurities.
- Spectroscopy : - and -NMR for verifying the aldehyde group (δ ~9.5–10 ppm) and cyclohexene protons (δ ~5.5–6.0 ppm).
- Elemental Analysis : Confirm molecular formula (CHO) and compare with theoretical values .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential volatility and respiratory irritation.
- First Aid : Immediate washing with water for skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways or stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for aldol condensation or cyclization side reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
- Software Tools : Gaussian, ORCA, or Schrödinger Suite for optimizing transition states and validating experimental data .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., cyclohexene-carboxaldehydes).
- Isotopic Labeling : Use -labeled precursors to track carbon environments and eliminate assignment ambiguities.
- Collaborative Validation : Share raw spectral data via repositories (e.g., PubChem) for peer verification .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH 2–12 buffers at 40–80°C and monitor degradation via LC-MS.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
- Degradation Product Identification : Isolate byproducts via preparative HPLC and characterize using high-resolution MS .
Q. What advanced techniques elucidate the compound’s role in catalytic cycles or organometallic reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
